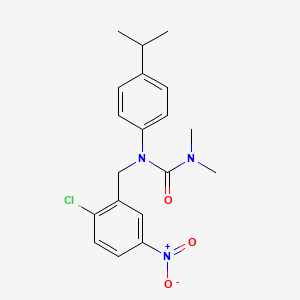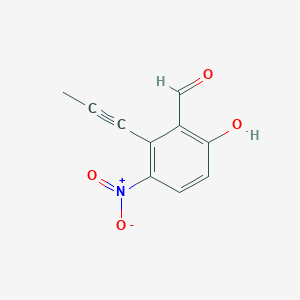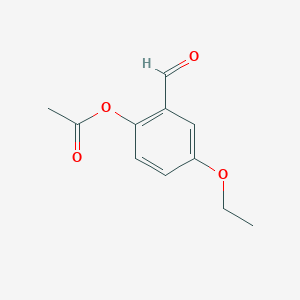
4,4'-Bis(butylsulfanyl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes It is characterized by the presence of two thiophene rings connected by a sulfur atom, with butylsulfanyl groups attached to the 4 and 4’ positions of the thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’-bithiophene, which serves as the core structure.
Functionalization: The 4 and 4’ positions of the bithiophene are functionalized with butylsulfanyl groups. This is achieved through a nucleophilic substitution reaction using butylthiol as the nucleophile and a suitable leaving group on the bithiophene.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the butylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene rings, using reducing agents such as lithium aluminum hydride.
Substitution: The butylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Butylthiol, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4’-Bis(butylsulfanyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is explored for use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: The compound’s sensitivity to environmental changes makes it suitable for use in chemical sensors and biosensors.
Biological Studies:
Mecanismo De Acción
The mechanism by which 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The presence of sulfur atoms and the conjugated thiophene rings contribute to its ability to participate in electron transfer processes. This makes it an effective material for use in electronic devices where charge transport is crucial. The butylsulfanyl groups also provide solubility and processability, enhancing its practical applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(methylsulfanyl)-2,2’-bithiophene
- 4,4’-Bis(ethylsulfanyl)-2,2’-bithiophene
- 4,4’-Bis(propylsulfanyl)-2,2’-bithiophene
Comparison
Compared to its analogs with shorter alkyl chains, 4,4’-Bis(butylsulfanyl)-2,2’-bithiophene offers improved solubility and processability due to the longer butyl chains. This makes it more suitable for applications requiring solution processing, such as in the fabrication of thin films for electronic devices. Additionally, the electronic properties of the compound can be fine-tuned by varying the length of the alkyl chains, providing versatility in its applications.
Propiedades
| 176693-30-4 | |
Fórmula molecular |
C16H22S4 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
4-butylsulfanyl-2-(4-butylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H22S4/c1-3-5-7-17-13-9-15(19-11-13)16-10-14(12-20-16)18-8-6-4-2/h9-12H,3-8H2,1-2H3 |
Clave InChI |
FZTHIFNBMBYLEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CSC(=C1)C2=CC(=CS2)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)


